molecular formula C16H16O2 B1313625 (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone CAS No. 22996-47-0

(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone

Cat. No.: B1313625
CAS No.: 22996-47-0
M. Wt: 240.3 g/mol
InChI Key: QJPUOXHTQDDVNG-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone (CAS 22996-47-0) is a high-purity benzophenone derivative supplied for advanced pharmacological and chemical research. This compound belongs to a class of diaryl ketones that are of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Structurally related benzophenone analogs are extensively investigated as potent inhibitors of tubulin polymerization, a key mechanism for targeting rapidly dividing cancer cells . By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death) in malignant cells . Research into similar methoxyphenyl-substituted methanones has demonstrated potent cytotoxicity against a range of human cancer cell lines, including leukemia, highlighting their value as promising chemical scaffolds for developing antitumor therapeutics . Furthermore, the structural features of this compound make it a valuable intermediate for further synthetic modification and structure-activity relationship (SAR) studies in drug discovery campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use. CAS Number: 22996-47-0 Molecular Formula: C16H16O2 Molecular Weight: 240.30 g/mol

Properties

IUPAC Name

(2,5-dimethylphenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-4-5-12(2)15(10-11)16(17)13-6-8-14(18-3)9-7-13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPUOXHTQDDVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449736
Record name (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22996-47-0
Record name (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Approach

This classical method involves the reaction of 2,5-dimethylbenzene derivatives with 4-methoxybenzoyl chloride under Lewis acid catalysis.

  • Procedure :

    • 4-Methoxybenzoyl chloride is prepared from 4-methoxybenzoic acid by reaction with thionyl chloride or oxalyl chloride.
    • 2,5-Dimethylbenzene (or its derivative) is treated with the acid chloride in the presence of AlCl3 or FeCl3 at low temperature to moderate temperature (0–50 °C).
    • The reaction mixture is quenched with water, and the product is isolated by extraction and purified by recrystallization or chromatography.
  • Advantages :

    • Straightforward and widely used for aromatic ketone synthesis.
    • High yields are achievable with proper control of reaction conditions.
  • Limitations :

    • Lewis acid catalysts can cause side reactions or rearrangements.
    • Sensitive substituents may be affected by harsh acidic conditions.

Grignard Reaction Followed by Oxidation

An alternative method involves the formation of a diaryl methanol intermediate by reaction of a Grignard reagent derived from 2,5-dimethylphenyl bromide with 4-methoxybenzaldehyde, followed by oxidation to the ketone.

  • Procedure :

    • Preparation of 2,5-dimethylphenylmagnesium bromide by reaction of 2,5-dimethylbromobenzene with magnesium in dry ether.
    • Addition of this Grignard reagent to 4-methoxybenzaldehyde at low temperature to form the corresponding diaryl methanol.
    • Oxidation of the diaryl methanol to the ketone using oxidants such as PCC (pyridinium chlorochromate), Dess–Martin periodinane, or Swern oxidation.
  • Advantages :

    • Mild reaction conditions preserve sensitive groups.
    • High selectivity for ketone formation.
  • Limitations :

    • Requires careful handling of moisture-sensitive reagents.
    • Multi-step process with intermediate purification.

Transition Metal-Catalyzed Cross-Coupling

Recent advances include palladium- or copper-catalyzed coupling of aryl halides with acyl equivalents to form diaryl ketones.

  • Procedure :

    • Use of 2,5-dimethylphenylboronic acid or halide and 4-methoxybenzoyl chloride or equivalent in the presence of Pd or Cu catalysts, bases, and ligands.
    • Reaction performed in polar aprotic solvents at elevated temperatures.
  • Advantages :

    • High functional group tolerance.
    • Potential for regioselective and scalable synthesis.
  • Limitations :

    • Requires expensive catalysts and ligands.
    • Optimization needed for each substrate pair.

Data Table Summarizing Preparation Methods

Method Key Reagents & Conditions Yield Range (%) Advantages Limitations
Friedel-Crafts Acylation 4-Methoxybenzoyl chloride, AlCl3/FeCl3, 0–50 °C 70–90 Simple, direct Harsh conditions, side reactions
Grignard Addition + Oxidation 2,5-Dimethylphenylmagnesium bromide, 4-methoxybenzaldehyde, PCC 60–85 Mild, selective Multi-step, moisture sensitive
Pd/Cu-Catalyzed Cross-Coupling Arylboronic acid/halide, acyl chloride, Pd/Cu catalyst, base 65–90 Functional group tolerance Catalyst cost, reaction optimization

Detailed Research Findings and Notes

  • According to a Royal Society of Chemistry study, similar diaryl ketones were synthesized via Friedel-Crafts acylation with yields exceeding 90% when using optimized conditions and purified acid chlorides.
  • Grignard-based methods have been reported to provide high purity intermediates, with subsequent oxidation steps yielding the target ketones efficiently.
  • Transition metal-catalyzed methods, while less traditional, offer a modern approach with good yields and functional group compatibility, as demonstrated in recent green chemistry protocols.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone is of significant interest in medicinal chemistry due to its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various diseases.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has shown effectiveness against several pathogens, making it a candidate for antibiotic development. For instance:

Compound NameMIC (μg/ml)Target Pathogen
This compound50Staphylococcus aureus
This compound250Candida albicans
Ampicillin100Staphylococcus aureus
Ciprofloxacin25Escherichia coli

Biological Studies

The compound's structural features allow it to interact with various biological targets. Its mechanism of action often involves enzyme inhibition and receptor binding.

Case Study: Antimicrobial Efficacy

A study conducted on benzimidazole derivatives, which included this compound, revealed varying degrees of antimicrobial activity. Modifications in functional groups significantly influenced bioactivity.

Materials Science

In materials science, this compound is being explored for its potential in developing organic semiconductors and dyes. Its unique electronic properties make it suitable for applications in solar cells and other electronic devices.

Potential Applications

Given its properties and biological activities, this compound holds promise for:

  • Antibiotic Development : Targeting bacterial enzymes to combat antibiotic resistance.
  • Antiviral Research : Investigating potential antiviral properties similar to those seen in related compounds.

Mechanism of Action

The mechanism of action of (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone depends on its interaction with specific molecular targets. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below highlights key structural analogs and their substituent differences:

Compound Name Substituent Positions & Groups Key Electronic Effects
(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone 2,5-dimethyl (phenyl A); 4-methoxy (phenyl B) Electron-donating groups enhance π-conjugation and reduce oxidation potential .
(4-Methoxyphenyl)(p-tolyl)methanone (4ad) 4-methoxy (phenyl A); para-methyl (phenyl B) Similar electron-donating effects but lacks steric hindrance from ortho-methyl groups .
(3,5-Dimethylphenyl)(p-tolyl)methanone (4ae) 3,5-dimethyl (phenyl A); para-methyl (phenyl B) Symmetric methyl groups increase steric bulk, potentially reducing reactivity .
CD-17 (Coumarin derivative) 4-chloro (benzophenone ring) Chloro’s electron-withdrawing effect decreases electron density, altering redox behavior .


Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy and methyl groups enhance electron density, improving solubility in polar solvents compared to chloro or nitro substituents (e.g., CD-16, CD-17) .

Physicochemical Properties

Limited direct data exists for the target compound, but trends from analogs suggest:

  • Melting Points: Methoxy-substituted benzophenones (e.g., 1-(2,5-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, CAS 56308-07-7) exhibit higher melting points (186–188°C) compared to methyl-substituted derivatives due to hydrogen bonding .
  • Solubility : Methoxy groups enhance solubility in polar solvents (e.g., DCM/hexanes mixtures) compared to t-butyl (CD-18) or nitro (CD-16) analogs .

Biological Activity

(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone, also known as a derivative of benzophenone, has garnered attention in medicinal chemistry for its diverse biological activities. This compound is characterized by the presence of two aromatic rings with distinct substituents that contribute to its pharmacological properties. Research has highlighted its potential in various therapeutic areas, including anticancer, antimicrobial, and antioxidant applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for cholinergic signaling .
  • Antioxidant Activity : It exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase.
  • Antimicrobial Effects : The compound demonstrates antibacterial and antifungal activities against various pathogens, making it a candidate for further development in treating infections .

Anticancer Properties

Recent studies have indicated that this compound possesses anticancer properties. It has been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The compound's mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests revealed that it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL . Additionally, its antifungal activity was noted against Candida species.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays. It showed strong radical scavenging activity against DPPH and ABTS radicals, indicating its potential as a natural antioxidant agent. The compound's ability to protect cells from oxidative damage enhances its therapeutic value.

In Vivo Studies

In vivo studies using animal models have further elucidated the pharmacological effects of this compound. For example:

  • Diabetes Model : In diabetic mice, administration of the compound resulted in improved glucose tolerance and reduced blood glucose levels by inhibiting glucose-6-phosphatase activity .
  • Toxicological Assessment : Toxicity studies revealed that at therapeutic doses, the compound did not exhibit significant adverse effects on hematological or biochemical parameters in treated animals .

Data Tables

Biological ActivityAssay TypeResult
AnticancerCell Proliferation AssayIC50 = 15 µM
AntibacterialMIC AssayMIC = 16 µg/mL (S. aureus)
AntifungalDisk Diffusion TestInhibition Zone = 12 mm
AntioxidantDPPH Scavenging AssayIC50 = 25 µg/mL
AChE InhibitionEnzyme Inhibition AssayIC50 = 10 µM

Q & A

Q. What are the standard synthetic routes for preparing (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone?

The compound can be synthesized via Friedel-Crafts acylation, where 2,5-dimethylbenzene reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include palladium-catalyzed C–H activation/C–C coupling, as demonstrated in related methanone derivatives, enabling regioselective arylations . Post-synthesis, purification is typically achieved via column chromatography using silica gel and solvent systems like ethyl acetate/hexane (e.g., Rf = 0.43–0.48) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–7.5 ppm range).
  • FT-IR : Stretching frequencies for carbonyl (C=O) at ~1650–1700 cm⁻¹ and methoxy (C–O) at ~1250 cm⁻¹.
  • HRMS : Validates molecular weight (e.g., calculated [M+H]⁺ for C₁₆H₁₆O₂: 264.1150) .

Q. How is the crystalline structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (for small molecules) resolves bond lengths, angles, and dihedral angles (e.g., inter-ring dihedral angle ~56°) . Structural validation employs R-factor analysis (e.g., R₁ < 0.05) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Common issues include disorder in methyl/methoxy groups and twinning. SHELXL’s restraints (e.g., DFIX, SIMU) stabilize refinement, while TWIN laws handle twinned data. For electron density ambiguities, iterative refinement with anisotropic displacement parameters improves accuracy .

Q. How can the electronic properties (e.g., dipole moments) be experimentally determined?

Ground-state dipole moments (µg) are measured via solvatochromic shifts in solvents of varying polarity (e.g., using Lippert-Mataga plots). Excited-state dipole moments (µe) are derived from Stark spectroscopy or fluorescence quenching studies. Computational methods (DFT at B3LYP/6-311+G(d,p)) complement experimental data .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for bioactivity?

Systematic SAR involves:

  • Derivatization : Introducing substituents (e.g., halogens, hydroxyl) at the 2,5-dimethyl or 4-methoxy positions.
  • Biological Assays : Testing antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains.
  • Docking Studies : Molecular docking into target proteins (e.g., cytochrome P450) to assess binding affinity .

Q. How can computational modeling predict the compound’s reactivity and stability?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Transition state modeling (e.g., IRC analysis) identifies reaction pathways, while Molecular Dynamics (MD) simulations assess thermal stability in solvent environments .

Q. What methodologies assess environmental impact, such as biodegradability or ecotoxicity?

  • Biodegradation : OECD 301F tests measure mineralization via CO₂ evolution.
  • Ecotoxicology : Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests (OECD 201).
  • Bioaccumulation : LogP values (e.g., calculated via XLogP3) predict lipid solubility .

Data Contradiction and Validation

Q. How are conflicting spectroscopic or crystallographic data resolved?

Discrepancies in NMR peaks (e.g., overlapping signals) are addressed by 2D techniques (COSY, HSQC). For XRD, redundant data collection (multiple crystals) and Hirshfeld surface analysis validate intermolecular interactions. Cross-validation with computational IR/NMR spectra (e.g., Gaussian) resolves ambiguities .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone
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(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone

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